6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The compound this compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.
Mode of Action
It is known that indole derivatives interact with their targets, often leading to changes in cellular processes . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including this compound, can interact with and modulate multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects can range from antiviral effects to anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell viability . It affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in altered metabolic rates of various substrates . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression. The binding interactions with biomolecules are often mediated by the bromine and fluorine atoms, which enhance the compound’s affinity for specific targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic effects can occur, including liver and kidney damage. These adverse effects are often dose-dependent and highlight the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 5-fluoro-1H-indole-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological properties.
6-Fluoro-1H-indole-3-carboxylic acid: Lacks the bromine atom, which can influence its interactions with molecular targets.
6-Chloro-1H-indole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can alter its chemical and biological behavior.
The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which can provide distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKTBYKZBFYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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